molecular formula C28H29N5O2S B2611248 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide CAS No. 1351801-55-2

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide

Cat. No. B2611248
M. Wt: 499.63
InChI Key: WDIPKRKFWLXHJC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a 1,2,4-oxadiazole ring, a pyridine ring, a piperidine ring, and a carboxamide group. These features suggest that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in three-dimensional space. This structure would be influenced by the properties of its constituent functional groups and the way they are connected. For example, the 1,2,4-oxadiazole and pyridine rings are aromatic and planar, while the piperidine ring is saturated and can adopt a variety of conformations .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in acid-base reactions, the 1,2,4-oxadiazole ring might undergo electrophilic aromatic substitution, and the piperidine ring could be involved in nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its stability could be influenced by the aromaticity of its rings, and its reactivity might be determined by the presence of electrophilic or nucleophilic sites .

Scientific Research Applications

Biological Activity

  • Compounds with 1,3,4-oxadiazole rings, like the one , exhibit significant biological activities. A study synthesized N-substituted derivatives of similar compounds and found them to have moderate to significant antibacterial activity (Khalid et al., 2016).
  • Another research synthesized 5-substituted 1,3,4-oxadiazole derivatives and screened them for activity against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were also performed to understand ligand-BChE binding affinity (Khalid et al., 2016).

Insecticidal Activity

  • A series of anthranilic diamides analogs containing oxadiazole rings were synthesized and evaluated for insecticidal activities. These compounds showed good larvicidal activities against Plutella xylostella and Spodoptera exigua (Li et al., 2013).

Synthesis and Characterization

  • Studies have also focused on the synthesis and characterization of these compounds. For instance, research on the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing a 2‐H‐Pyranopyridine‐2‐one moiety revealed potential hypertensive activity (Kumar & Mashelker, 2007).
  • Another study identified a potent and orally available glycine transporter 1 inhibitor, highlighting the diverse potential of these compounds in pharmacology (Yamamoto et al., 2016).

Antiproliferative and Antimicrobial Properties

  • A study discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, demonstrating their potential in cancer research (Krasavin et al., 2014).
  • New 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings were synthesized and found to exhibit strong antimicrobial activity (Krolenko et al., 2016).

Future Directions

The study of this compound could open up new avenues of research in medicinal chemistry. Its unique structure and potential biological activity make it a promising candidate for further investigation .

properties

IUPAC Name

1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2S/c1-19-5-9-21(10-6-19)25-31-28(35-32-25)24-4-3-15-29-26(24)33-16-13-22(14-17-33)27(34)30-18-20-7-11-23(36-2)12-8-20/h3-12,15,22H,13-14,16-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIPKRKFWLXHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide

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